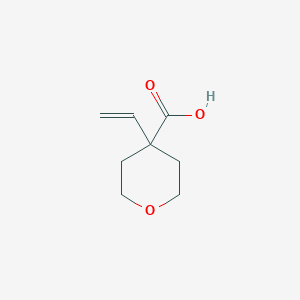

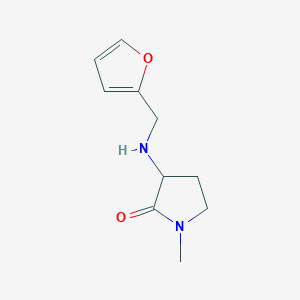

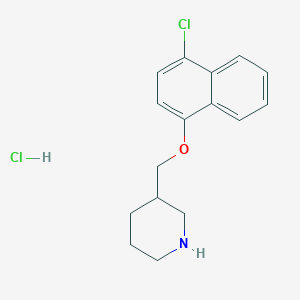

![molecular formula C21H20N4OS2 B2502694 2-[1-[(4-甲苯基)甲基]吲哚-3-基]硫代基-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 681276-87-9](/img/structure/B2502694.png)

2-[1-[(4-甲苯基)甲基]吲哚-3-基]硫代基-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

The compound 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of N-substituted acetamide, which is a class of compounds known for their therapeutic potential. These compounds have been synthesized and studied for their antibacterial, hemolytic, and enzyme inhibition activities. The compound is structurally related to the derivatives synthesized in the studies, which include indole, thiadiazole, and oxadiazole moieties .

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives typically involves a multi-step process. For instance, the synthesis of a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was carried out in three steps, starting from the conversion of 2-(1H-indol-3-yl)acetic acid to various intermediates and finally reacting with aryl/aralkyl amines to yield the target compounds . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of an acid, followed by hydrazide formation, cyclization, and substitution reactions . These methods provide a basis for the synthesis of the compound , which would likely involve the incorporation of a 5-methyl-1,3,4-thiadiazol-2-yl moiety into the N-substituted acetamide framework.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectral techniques such as 1H-NMR, IR, and EI-MS . For example, the crystal structures of some 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation stabilized by intramolecular hydrogen bonding . Although the exact structure of the compound is not provided, it can be inferred that it would exhibit similar structural features, such as a folded conformation and potential intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamide derivatives is influenced by the presence of various functional groups. The studies show that these compounds can undergo reactions with electrophiles, such as 2-bromoacetamide derivatives, to yield the final substituted acetamides . The presence of the sulfanyl group in the compound suggests that it could participate in nucleophilic substitution reactions, potentially leading to further derivatization or conjugation with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are closely related to their molecular structure. The studies indicate that these compounds have shown promising antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus, with some exhibiting very slight hemolytic activity . The enzyme inhibition activity of these compounds has also been supported by molecular docking results, suggesting that the compound may have similar properties . The presence of a 5-methyl-1,3,4-thiadiazol-2-yl group in the compound could contribute to its antibacterial efficacy, as seen in other related compounds .

科学研究应用

抗菌和抗真菌应用

- 一项研究专注于合成该化合物的衍生物,以评估其作为抗菌剂的潜力。这些化合物对各种细菌表现出有前景的体外抗菌活性,如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌,以及对黑曲霉和白色念珠菌的抗真菌活性 (Baviskar, Khadabadi, & Deore, 2013).

癌症研究

- 对 2,2-二氯-N-[5-[2-[3-(4-甲氧基苯基)-5-苯基-3,4-二氢-2H-吡唑-2-基]-2-氧代乙基]硫代基-1,3,4-噻二唑-2-基]乙酰胺(一种相关化合物)的研究,突出了其在抗癌应用中的潜力。这项研究提出了一种具有成本效益的分子合成方法,该方法已在体外评估了其抗癌活性 (Yushyn, Holota, & Lesyk, 2022).

药物设计和合成

- 一些研究专注于合成相关化合物以用于潜在的药理应用。例如,探索了 N-取代的 2-{[5-(1H-吲哚-3-基甲基)-1,3,4-恶二唑-2-基]硫代基}乙酰胺的合成作为潜在的治疗剂,证明了其抗菌、酶抑制和溶血活性 (Rubab et al., 2015).

化学中的配体设计

- 已经研究了使用噻二唑衍生物的配体设计,特别关注与过渡金属离子的相互作用。这在材料化学和有机金属材料的工程化中具有意义 (Ardan et al., 2017).

药物合成中的杂质识别

- 一项研究发现了一种抗菌药物合成过程中的杂质,其中与所讨论化合物类似的化合物是一种副产物。这凸显了其在制药和质量控制中的相关性 (Talagadadeevi et al., 2012).

作用机制

未来方向

属性

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-14-7-9-16(10-8-14)11-25-12-19(17-5-3-4-6-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLNJSSJTVUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

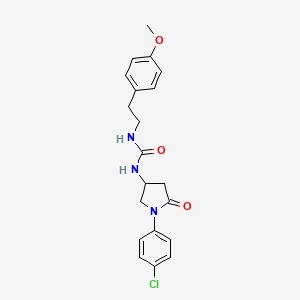

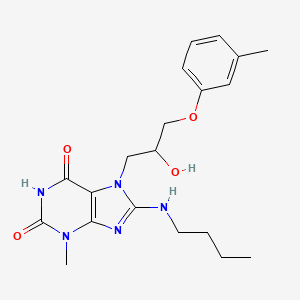

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)

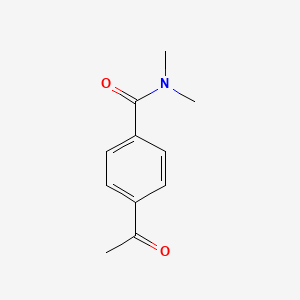

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)

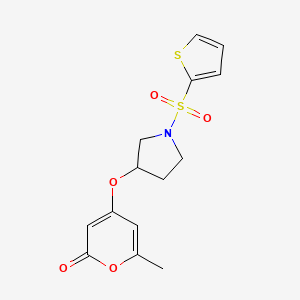

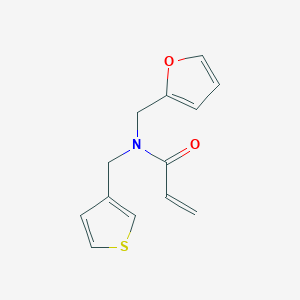

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

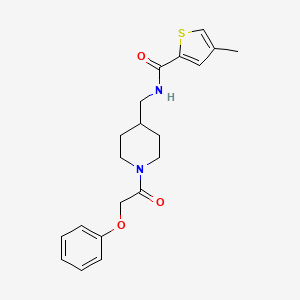

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)